molecular formula C9H17NO4 B3068347 tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate CAS No. 412278-24-1

tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate

Cat. No.: B3068347
CAS No.: 412278-24-1
M. Wt: 203.24 g/mol
InChI Key: SFIADDJLFYFDGK-BQBZGAKWSA-N
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Description

tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a tetrahydrofuran ring

Preparation Methods

The synthesis of tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate typically involves the reaction of a suitable tetrahydrofuran derivative with tert-butyl carbamate under specific conditions. One common method involves the use of a flow microreactor system, which allows for a more efficient and sustainable synthesis compared to traditional batch processes . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the product.

Chemical Reactions Analysis

tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the hydroxyl and carbamate groups .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its role in drug development. Industrially, it is used in the production of various chemicals and materials due to its stability and reactivity.

Comparison with Similar Compounds

tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate can be compared to other similar compounds, such as tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate and tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate . These compounds share structural similarities but differ in their specific ring structures and functional groups. The unique combination of the tert-butyl group and the tetrahydrofuran ring in this compound gives it distinct properties and applications compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxyoxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIADDJLFYFDGK-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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